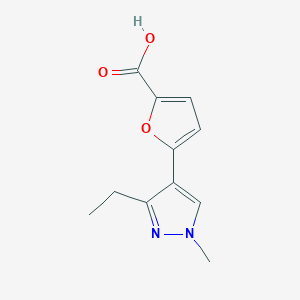![molecular formula C12H9F3N2O3S B7582446 4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione](/img/structure/B7582446.png)
4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione, also known as TFMBP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.
Mécanisme D'action
The mechanism of action of 4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione is not fully understood, but it is believed to act on the GABAergic system in the brain. 4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione has been shown to increase the activity of GABA receptors, which are responsible for inhibiting the activity of neurons in the brain. This increase in GABA receptor activity may be responsible for the anticonvulsant and neuroprotective effects of 4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione.
Biochemical and Physiological Effects:
4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione has been shown to have a number of biochemical and physiological effects. In addition to its effects on the GABAergic system, 4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. 4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione has a number of advantages as a research tool, including its relatively simple synthesis method and its potential applications in various areas of scientific research. However, there are also some limitations to the use of 4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione in lab experiments. For example, 4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione is not very water-soluble, which can make it difficult to work with in aqueous solutions. Additionally, more research is needed to fully understand the mechanism of action of 4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione and its potential applications in various areas of scientific research.
Orientations Futures
There are a number of future directions for research on 4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione. One area of interest is the potential use of 4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione as a treatment for neurological disorders such as epilepsy and Alzheimer's disease. Further research is needed to fully understand the mechanism of action of 4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione and its potential applications in these areas. Additionally, more research is needed to explore the potential anticancer properties of 4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione and its potential use as a cancer treatment. Finally, more research is needed to develop new and improved synthesis methods for 4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione and related compounds.
Méthodes De Synthèse
The synthesis of 4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione involves the reaction of 4-(trifluoromethylsulfanyl)benzoyl chloride with piperazine-2,6-dione in the presence of a base. The resulting compound is a white crystalline powder that is soluble in organic solvents such as methanol and dimethyl sulfoxide.
Applications De Recherche Scientifique
4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione has been studied for its potential applications in various areas of scientific research, including medicinal chemistry, neuropharmacology, and cancer research. 4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione has been shown to have anticonvulsant and neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as epilepsy and Alzheimer's disease. 4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione has also been studied for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
4-[4-(trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3S/c13-12(14,15)21-8-3-1-7(2-4-8)11(20)17-5-9(18)16-10(19)6-17/h1-4H,5-6H2,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSFHAHXONOIIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)CN1C(=O)C2=CC=C(C=C2)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(Hydroxymethyl)azetidin-1-yl]-(6-methylpyridin-2-yl)methanone](/img/structure/B7582385.png)
![[1-(2,5-Dimethyl-4-nitropyrazol-3-yl)azetidin-3-yl]methanol](/img/structure/B7582393.png)
![3-[(Quinazolin-4-ylamino)methyl]cyclobutan-1-ol](/img/structure/B7582397.png)
![1-[3-(Hydroxymethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7582403.png)


![4-(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)morpholine;hydrobromide](/img/structure/B7582431.png)
![3-[[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7582439.png)
![3-Thiophen-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;hydrochloride](/img/structure/B7582441.png)
![N-[(S)-alpha-(Methoxycarbonyl)benzyl]-2-phenylquinoline-4-carboxamide](/img/structure/B7582444.png)
![4-[2-(2,4-Dichlorophenoxy)acetyl]piperazine-2,6-dione](/img/structure/B7582456.png)
